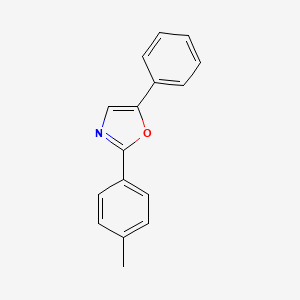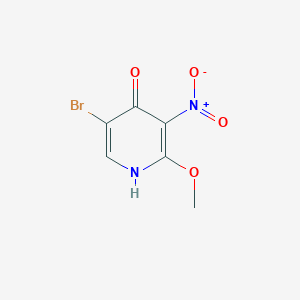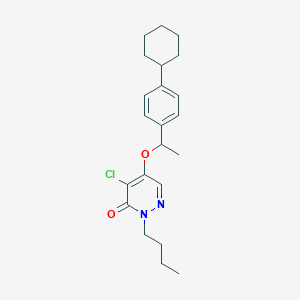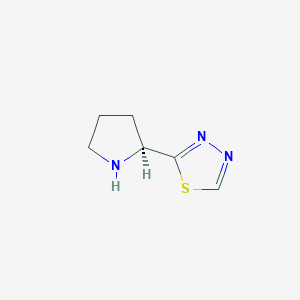![molecular formula C16H13FOS B13099567 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorinated phenyl group, a propanoyl group, and a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-(3-Fluorophenyl)propionic acid and thiobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde
- 3-(3-Fluorophenyl)propionic acid
- 3-(4-Fluorophenyl)propionic acid
Uniqueness
4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorinated phenyl group enhances its stability and reactivity compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C16H13FOS |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4-[3-(3-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-3-1-2-12(10-15)6-9-16(18)14-7-4-13(11-19)5-8-14/h1-5,7-8,10-11H,6,9H2 |
Clé InChI |
OZBBMWSJRNSFAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)

![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)








![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
